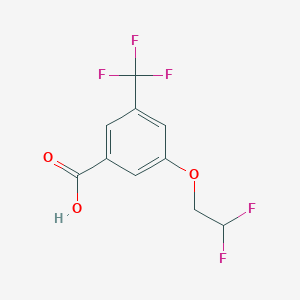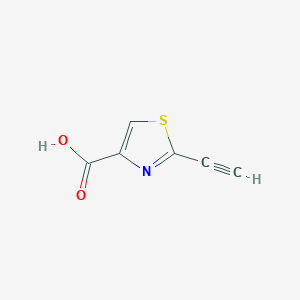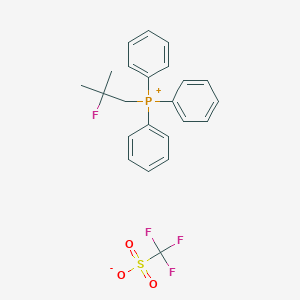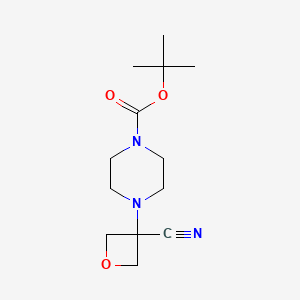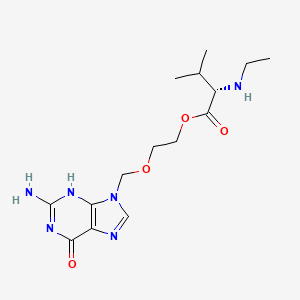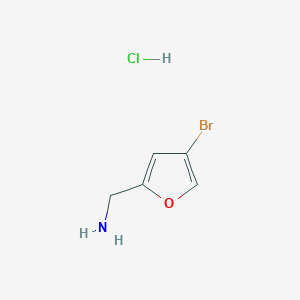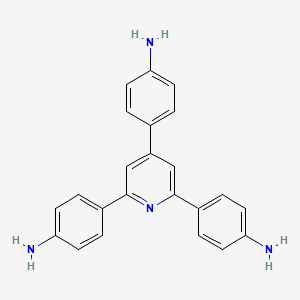
4,4',4''-(Pyridine-2,4,6-triyl)trianiline
説明
4,4',4''-(Pyridine-2,4,6-triyl)trianiline is a useful research compound. Its molecular formula is C23H20N4 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4',4''-(Pyridine-2,4,6-triyl)trianiline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4',4''-(Pyridine-2,4,6-triyl)trianiline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Physiological Research : It is used as a plant growth retardant in studies concerning the regulation of terpenoid metabolism related to phytohormones and sterols (Grossmann, 1990).
Chemical Research : The compound is significant in chemical research due to its large torsion angles between aromatic rings and protonated pyridine N atoms, offering insights into molecular structures (Zhu et al., 2007).
Charge-Transfer Complexes Study : It is useful in studying charge-transfer complexes and negative solvatochromism (Schmidt & Hetzheim, 1997).
Life-Sciences-Oriented Research : Synthesis of related compounds like (trifluoromethoxy)pyridines has provided new building blocks for this area, enhancing understanding of their structures (Manteau et al., 2010).
Nucleophilic Substitution Research : Research has been conducted on the nucleophilic substitution of this compound to yield new pyridines and highly substituted pyridines (Schmidt, Mordhorst, & Habeck, 2002).
Chemosensor Development : A derivative of this compound, 4-(4-triphenylamine)-2,6-bis(4-aminophenyl)pyridine, has been developed as a fluorescent poly(pyridine-imide) acid chemosensor (Wang et al., 2008).
Material Science : Synthesis of poly(pyridine-imide) with pendent pyrene group suggests applications in making flexible, tough films with good thermal stability, high dielectric constant, and strong orange fluorescent properties (Liaw, Wang, & Chang, 2007).
Coordination Chemistry : The compound has been used to study the coordination of redox-active pyridine-2,6-diimines to main group elements, transition metal ions, lanthanides, and actinides (Römelt, Weyhermüller, & Wieghardt, 2019).
Magnetic Resonance Imaging and Spectroscopy : Synthesized polynuclear spin crossover complexes with this compound have potential applications in MRI and spectroscopy (Boldog et al., 2009).
Ion-Indicating and pH-Sensing : The compound's derivatives are important in the design and optimization for ion-indicating and pH-sensing applications (Chapman et al., 2015).
Organic Synthesis : 1,3-Dibromo-5,5-dimethylhydantoin (DBH) is used as a catalyst for synthesizing derivatives of this compound, highlighting its importance in organic synthesis (Maleki, 2015).
Development of High-Performance Materials : The synthesized hyperbranched polyimide from this compound is a promising high performance and highly functional material (Othman et al., 2017).
特性
IUPAC Name |
4-[2,6-bis(4-aminophenyl)pyridin-4-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4/c24-19-7-1-15(2-8-19)18-13-22(16-3-9-20(25)10-4-16)27-23(14-18)17-5-11-21(26)12-6-17/h1-14H,24-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOESMJBODNBEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



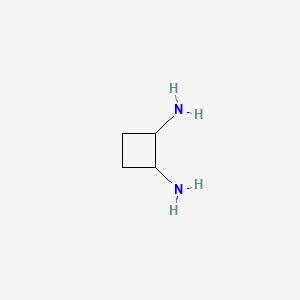

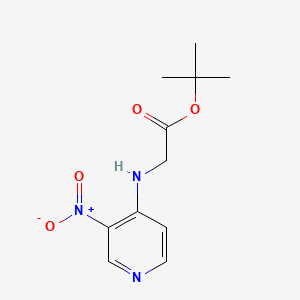
![(2-Methylbenzo[b]thiophen-3-yl)boronic acid](/img/structure/B8145483.png)
